NK-1 protein - 134089-00-2

NK-1 protein

Catalog Number: EVT-1521534
CAS Number: 134089-00-2
Molecular Formula: C11H15NOS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Neurokinin-1 protein is primarily derived from the tachykinin precursor gene. It is expressed in various tissues, including the brain, gastrointestinal tract, and respiratory system. The synthesis of neurokinin-1 protein occurs through post-translational modifications of its precursor, which is processed into active forms.

Classification

Neurokinin-1 protein falls under the classification of neuropeptides and is categorized within the tachykinin family. It plays a significant role in neurotransmission and has been implicated in several clinical conditions, including depression, anxiety disorders, and chronic pain syndromes.

Synthesis Analysis

Methods

The synthesis of neurokinin-1 protein can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis. One notable approach involves the use of native chemical ligation, which allows for the formation of peptide bonds between segments of the protein under mild conditions.

Technical Details

In native chemical ligation, a peptide thioester reacts with a peptide containing an N-terminal cysteine residue to yield a native peptide bond. This method is advantageous for synthesizing larger proteins due to its efficiency and ability to incorporate complex post-translational modifications.

Molecular Structure Analysis

Structure

The molecular structure of neurokinin-1 protein consists of a sequence of amino acids that form a specific three-dimensional configuration essential for its biological activity. The protein typically contains several disulfide bonds that stabilize its structure.

Data

The amino acid sequence of neurokinin-1 protein includes key residues that are critical for receptor binding and activity. Structural analyses using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy provide detailed insights into its conformation and interactions with the neurokinin-1 receptor.

Chemical Reactions Analysis

Reactions

Neurokinin-1 protein undergoes various chemical reactions during its synthesis and post-translational modifications. These include phosphorylation, glycosylation, and formation of disulfide bonds.

Technical Details

Mechanism of Action

Process

The mechanism of action of neurokinin-1 protein involves its binding to the neurokinin-1 receptor, which triggers a cascade of intracellular signaling pathways. This interaction leads to the activation of G-proteins and subsequent downstream effects that influence neuronal excitability and neurotransmitter release.

Data

Studies have shown that upon binding to the neurokinin-1 receptor, neurokinin-1 protein activates pathways such as phospholipase C, leading to increased intracellular calcium levels and enhanced neurotransmitter release. This process is critical for mediating pain perception and inflammatory responses.

Physical and Chemical Properties Analysis

Physical Properties

Neurokinin-1 protein is typically characterized by its solubility in aqueous solutions and stability under physiological conditions. It exhibits specific thermal stability profiles that are relevant for its functional assays.

Chemical Properties

Chemically, neurokinin-1 protein displays properties typical of peptides, including susceptibility to hydrolysis by proteolytic enzymes. Its stability can be influenced by factors such as pH and temperature.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess the purity and identity of synthesized neurokinin-1 protein. Mass spectrometry can provide further insights into its molecular weight and structural features.

Applications

Scientific Uses

Neurokinin-1 protein has significant applications in scientific research, particularly in studies related to pain mechanisms, anxiety disorders, and other neurological conditions. Its role as a signaling molecule makes it a target for therapeutic interventions aimed at modulating pain perception and inflammatory responses.

Research involving neurokinin-1 has also led to the development of antagonists that block its receptor, providing potential treatments for conditions like depression and anxiety. Furthermore, understanding its interactions with other neuropeptides enhances our knowledge of complex neural networks involved in stress response mechanisms.

Molecular Structure and Isoforms of the NK-1 Protein

Primary Amino Acid Sequence and Post-Translational Modifications

The full-length human NK-1R comprises 407 amino acids with a molecular mass of ~46 kDa. Its primary sequence includes an extracellular N-terminus, seven transmembrane (TM) helices, three extracellular loops (ECLs), three intracellular loops (ICLs), and a cytoplasmic C-terminus [3] [4]. The N-terminal domain (residues 1–40) contains two conserved asparagine (Asn) glycosylation sites (Asn-14 and Asn-18), critical for membrane localization and ligand binding [4]. Post-translational modifications include:

  • Palmitoylation of cysteine residues in the C-terminus, facilitating membrane anchoring.
  • Phosphorylation of serine/threonine residues (e.g., Ser-348, Thr-352) in the C-terminus by G protein-coupled receptor kinases (GRKs), which recruits β-arrestins for receptor internalization [4] [6].

Table 1: Key Domains of Full-Length NK-1R

DomainAmino Acid ResiduesFunction
N-terminus1–40Glycosylation; initial ligand docking
Transmembrane Helices41–325Ligand binding pocket formation
Extracellular Loop 2 (ECL2)173–177Substance P docking and selectivity
C-terminus326–407Phosphorylation; G protein coupling

Transmembrane Domain Architecture and GPCR Classification

NK-1R belongs to the rhodopsin-like GPCR family (Class A). Its seven α-helical TM domains form a hydrophobic core that encloses the orthosteric ligand-binding pocket. Key structural features include:

  • A conserved "DRY motif" (Asp-Arg-Tyr) in TM3, essential for G protein coupling and intracellular signaling [3].
  • Antagonist binding (e.g., aprepitant, netupitant) induces a distinct conformation where TM5 and TM6 adopt a tilted orientation, stabilized by an interhelical hydrogen-bond network (e.g., between Tyr-287 in TM7 and Gln-165 in ECL2) [1].
  • Crystal structures (PDB: 6HLL, 6HLP) resolved at 2.20–3.27 Å reveal that antagonists like netupitant occupy a deeper binding pocket than SP, displacing extracellular loops to prevent receptor activation [1].

Glycosylation Patterns and Membrane Stabilization Mechanisms

N-linked glycosylation at Asn-14 and Asn-18 profoundly impacts NK-1R function:

  • Glycosylated NK-1R exhibits ~50% higher affinity for SP than unglycosylated forms. Glycans stabilize receptor conformation in the plasma membrane and delay internalization [4].
  • Differential glycosylation explains observed molecular weight variants:
  • 58 kDa (fully glycosylated in lymphocytes),
  • 46 kDa (core glycosylated),
  • 33–38 kDa (unglycosylated in tumors) [4].
  • Membrane cholesterol interacts with TM helices (notably TM1 and TM7), further stabilizing the receptor in lipid rafts and modulating SP binding efficacy [3].

Table 2: Glycosylation Variants of NK-1R

Molecular WeightGlycosylation StatusAffinity for SPTissue/Cell Type
58 kDaFully glycosylatedHighLymphocytes
46 kDaCore glycosylatedModerateNeurons, epithelial cells
33–38 kDaUnglycosylatedLowPancreatic tumors

Truncated Isoforms (NK1-Tr) and Functional Divergence

Alternative splicing of TACR1 generates a truncated isoform (NK1-Tr) of 311 amino acids, lacking 96 C-terminal residues. Functional divergences include:

  • Loss of phosphorylation sites, impairing β-arrestin recruitment and receptor internalization. This prolongs SP-induced signaling despite reduced affinity (~10-fold lower than full-length) [4] [6].
  • Defective G protein coupling: NK1-Tr fails to activate phospholipase C (PLC) or elevate intracellular calcium. However, it retains partial ERK/MAPK activation [4].
  • Pathophysiological roles: NK1-Tr predominates in tumors (e.g., glioblastoma, pancreatic cancer), where its impaired desensitization sustains SP-mediated mitogenic signaling and cell survival [4] [6].

Structural Homology with HGFIN and Tumorigenic Implications

NK-1R shares structural homology with HGFIN (Hematopoietic Growth Factor-Inducible Neurokinin-1), a transmembrane protein encoded by the PMEPA1 gene. Key parallels include:

  • Ligand overlap: Both bind SP through conserved extracellular domains [2] [4].
  • Opposing roles in tumors:
  • NK-1R promotes tumor growth via SP-triggered NF-κB activation and cytokine release (e.g., IL-8) [4].
  • HGFIN acts as a tumor suppressor, inhibiting metastasis in breast cancer and neuroblastoma [2].
  • A conserved frameshift mutation in the C-terminus of HGFIN alters its SP-binding affinity, potentially enabling neofunctionalization divergent from NK-1R [5]. This divergence highlights the therapeutic potential of selective NK-1R antagonists (e.g., aprepitant) in oncology [1] [2].

Properties

CAS Number

134089-00-2

Product Name

NK-1 protein

Molecular Formula

C11H15NOS

Synonyms

NK-1 protein

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